molecular formula C22H27FN2O4S B2788583 5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide CAS No. 452050-97-4

5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide

Cat. No. B2788583
CAS RN: 452050-97-4
M. Wt: 434.53
InChI Key: MOYWQDOUSUWSJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an essential component of the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in treating various B-cell malignancies.

Mechanism of Action

5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide works by inhibiting the activity of BTK, which is a key component of the B-cell receptor signaling pathway. This pathway plays a critical role in the survival and proliferation of B-cells, which are involved in the development of B-cell malignancies. By inhibiting BTK, 5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide prevents the activation of downstream signaling pathways and ultimately leads to the death of B-cells.
Biochemical and physiological effects:
In addition to its effects on B-cell survival and proliferation, 5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases. It has also been shown to enhance the activity of natural killer cells, which play an important role in the immune response against cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide is its potency and selectivity for BTK. This makes it a valuable tool for studying the role of BTK in various cellular processes. However, one limitation of 5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide is its relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several potential future directions for research on 5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide. One area of interest is the development of combination therapies that include 5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide and other agents targeting different components of the B-cell receptor signaling pathway. Another area of interest is the investigation of 5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide in other autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Finally, there is also potential for the development of more potent and selective BTK inhibitors based on the structure of 5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide.

Synthesis Methods

The synthesis of 5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide involves several steps, including the reaction of 2-fluoro-4-nitrobenzoic acid with cyclohexylamine to form 2-fluoro-4-(cyclohexylamino)benzoic acid. This is then reacted with N-(2-ethoxyphenyl)methylamine to form 5-(cyclohexylamino)-N-(2-ethoxyphenyl)-2-fluorobenzoic acid. The final step involves the reaction of this compound with methyl isocyanate and sulfamic acid to form 5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide.

Scientific Research Applications

5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide has been extensively studied for its potential as a therapeutic agent in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has also been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.

properties

IUPAC Name

5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O4S/c1-3-29-21-12-8-7-11-20(21)25(2)22(26)18-15-17(13-14-19(18)23)30(27,28)24-16-9-5-4-6-10-16/h7-8,11-16,24H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYWQDOUSUWSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(C)C(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3CCCCC3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.